4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a fluorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from commercially available precursors
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Substitution Reactions: The chlorophenyl and fluorobenzyl sulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and thiol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, thiol derivatives, and appropriate catalysts under controlled temperatures and pressures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced functional groups such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds such as:
- 4-{4-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
These compounds share similar structural features but differ in the position or nature of the substituents, which can affect their chemical properties and biological activities
Properties
Molecular Formula |
C20H14ClFN4S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14ClFN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2 |
InChI Key |
GQQHPNRBYDLYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.